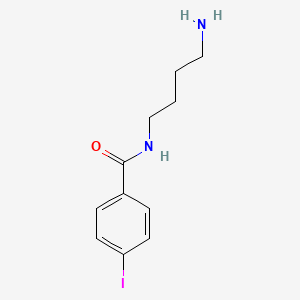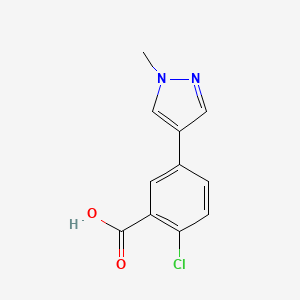![molecular formula C7H9ClF3N3 B1400790 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1838669-70-7](/img/structure/B1400790.png)
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
概要
説明
“3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in recent years . A study provides a brief overview of the synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
科学的研究の応用
Molecular Synthesis and Structures
- The synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, including 3-(trifluoromethyl) derivatives, has been explored. These compounds exhibit distinct molecular conformations and hydrogen bonding in various dimensions, providing insights into their chemical properties and potential applications in molecular synthesis (Sagar et al., 2017).
Corrosion Inhibition
- Pyrazolopyridine derivatives, including those with trifluoromethyl groups, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. This application highlights the compound's potential in industrial material protection (Dandia et al., 2013).
Anticancer and Antimicrobial Activities
- Novel pyrazolo[3,4-b]pyridine derivatives with trifluoromethyl substitutions have been synthesized and screened for their cytotoxic and antimicrobial activities. These compounds show promise as potential anticancer agents, offering a pathway for developing new therapeutic drugs (Nagender et al., 2014).
Versatile Building Block in Organic Synthesis
- The compound has been identified as a versatile building block for the synthesis of various substituted 1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in complex organic synthesis processes (Schirok et al., 2015).
Hydrogen Bonding Studies
- Studies on the hydrogen bonding of derivatives of this compound have provided valuable insights into its structural properties, which could inform its application in various chemical and pharmaceutical processes (Trilleras et al., 2008).
Copper Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, related to 3-(trifluoromethyl) compounds, have shown effectiveness as corrosion inhibitors for copper, indicating potential applications in metal preservation and industrial maintenance (Sudheer & Quraishi, 2015).
Safety and Hazards
The safety data sheet for a similar compound suggests that it is hazardous and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
作用機序
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl-containing compounds often interact with their targets in unique ways due to the physicochemical properties of the fluorine atom .
Biochemical Pathways
Trifluoromethyl groups are often incorporated into potential drug molecules for various diseases and disorders .
Pharmacokinetics
The presence of a trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For safety, it is recommended to handle this compound with protective gloves/clothing/eye protection/face protection, and avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .
生化学分析
Biochemical Properties
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with enzymes such as lipid kinases, which are involved in cell proliferation, apoptosis, motility, and glucose metabolism . The compound’s trifluoromethyl group enhances its binding affinity and specificity towards these enzymes, leading to significant biochemical effects. Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the PI3K pathway, which is critical for cell growth and survival . By altering the activity of key signaling molecules, it can induce changes in gene expression patterns and metabolic flux, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The trifluoromethyl group enhances its ability to form stable complexes with target enzymes and proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s trifluoromethyl group influences its metabolic stability and bioavailability, affecting its overall pharmacokinetic profile . Additionally, it can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to precise modulation of cellular processes .
特性
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6;/h11H,1-3H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMUSNWKAXBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


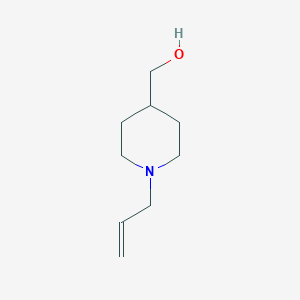
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
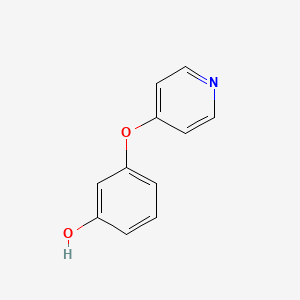
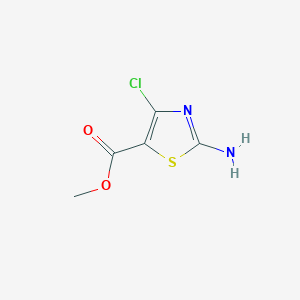
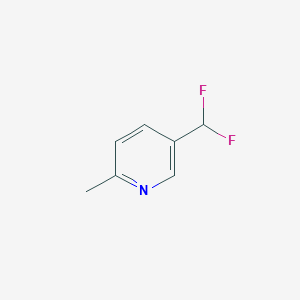

![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

